molecular formula C3H3N<br>CH2=CH-CN<br>H2C(CH)CN<br>C3H3N B1666552 Acrylonitrile CAS No. 107-13-1

Acrylonitrile

Cat. No. B1666552
CAS RN: 107-13-1
M. Wt: 53.06 g/mol
InChI Key: NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Description

Acrylonitrile is a colorless, volatile liquid that is miscible with water and has toxic fumes . It is used in the manufacture of acrylic fibers and resins, rubber, and thermoplastics . It is also known as vinyl cyanide and cyanoethylene .


Synthesis Analysis

Acrylonitrile was first synthesized in 1893 by Charles Moureu . It is produced by catalytic ammoxidation of propylene, also known as the SOHIO process . Other synthesis methods include the Knoevenagel condensation between a π-conjugated polymer containing aldehyde groups and a cyano group-containing molecule , and the electro-oxidative decarboxylation and non-Kolbe electrolysis of the biogenic amino acid D, L -glutamic acid .


Molecular Structure Analysis

The molecular structure of acrylonitrile consists of a vinyl group (−CH=CH2) linked to a nitrile (−C≡N) .


Chemical Reactions Analysis

The Sohio Acrylonitrile Process led to a breakthrough in acrylonitrile manufacture in the late 1950s through selective catalytic oxidation . Acrylonitrile can also be made by feeding acrolein, ammonia, and air over the catalyst that produced acrylic acid from acrolein .


Physical And Chemical Properties Analysis

Acrylonitrile is a colorless, volatile, flammable liquid . It is harmful to the eyes, skin, lungs, and nervous system . It may cause cancer .

Scientific Research Applications

Acrylonitrile in Ammoxidation Process

Acrylonitrile plays a crucial role in the ammoxidation of propylene and propane, a process pivotal in the production of various fibers, polymers, rubber, and specialty products. This process, particularly the SOHIO acrylonitrile process, has been a major contributor to the global production of acrylonitrile, with its efficiency attributed to the development of advanced catalysts (Grasselli, 2011).

Acrylonitrile-Butadiene Copolymers as PVC Modifiers

Research has demonstrated the effectiveness of acrylonitrile-butadiene copolymers in enhancing the properties of plasticized polyvinylchloride (PVC) compounds. These compounds, modified with acrylonitrile-butadiene, show improved performance as window gasket material, indicating a significant application in the building and construction industry (Rojek & Stabik, 2007).

Acrylonitrile in 3D Printing

In the realm of additive technology, acrylonitrile plays a role in 3D printing. Innovations in the post-dyeing of acrylonitrile/butadiene/styrene (ABS) 3D printed parts have been researched, indicating potential applications in creative industries and design, including footwear design. This research highlights the versatility of 3D printed ABS products and their application in various sectors (Kutnjak-Mravlinčić et al., 2021).

Acrylonitrile in Wastewater Treatment

The use of acrylonitrile in wastewater treatment, particularly in an aerated submerged fixed-film bioreactor, has been researched. This approach has shown effectiveness in treating wastewater containing acrylonitrile, particularly from petrochemical sources, highlighting its potential in environmental management and pollution control (Shakerkhatibi et al., 2010).

Synthesis of Acrylonitrile from Renewable Resources

Advancements in the synthesis of acrylonitrile from renewable resources, such as lactic acid, represent a significant development. This process offers an alternative to fossil-based resources, contributing to the sustainability and environmental friendliness of acrylonitrile production (Mack et al., 2019).

Safety And Hazards

Acrylonitrile is reactive with, and must be kept away from, strong oxidizers, especially bromine . It is harmful to the eyes, skin, lungs, and nervous system . It may cause cancer .

Future Directions

The global Acrylonitrile market has reached approximately 6.5 million tonnes in 2022 and is expected to grow at a CAGR of 4.77% during the forecast period until 2035 . In 2022, new acrylonitrile plants are expected to be put into operation in East China, Guangdong, and Hainan .

properties

IUPAC Name

prop-2-enenitrile
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InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2
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InChI Key

NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Canonical SMILES

C=CC#N
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Molecular Formula

H2CCHCN, Array, H2C(CH)CN, C3H3N
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Related CAS

29436-44-0, 50940-39-1, 25014-41-9
Record name 2-Propenenitrile, homopolymer, isotactic
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Record name 2-Propenenitrile, trimer
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Record name Polyacrylonitrile
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DSSTOX Substance ID

DTXSID5020029
Record name Acrylonitrile
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Molecular Weight

53.06 g/mol
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Physical Description

Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32 °F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas., Liquid; Pellets or Large Crystals, Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]; [NIOSH], COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow liquid with an unpleasant odor., Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]
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Boiling Point

171 °F at 760 mmHg (EPA, 1998), 77.2 °C, 77 °C, 171 °F
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Flash Point

32 °F (EPA, 1998), -5 °C (23 °F) - closed cup, 32 °F(0 °C)(open cup), -1 °C c.c., 30 °F
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Solubility

10 to 50 mg/mL at 70.9 °F (NTP, 1992), Solubility of water in acrylonitrile: 3.1 parts water/100 parts acrylonitrile, In water, 7.45X10+4 mg/L at 25 °C, Very soluble in ethanol, acetone, benzene, ether, Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene., Solubility in water, g/100ml at 20 °C: 7, 7%
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Density

0.8004 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8007 at 25 °C, Relative density (water = 1): 0.8, 0.81
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Vapor Density

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.83 (Air = 1), Relative vapor density (air = 1): 1.8
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Vapor Pressure

100 mmHg at 73.4 °F (EPA, 1998), 109.0 [mmHg], 109 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 11.0, 83 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

Acrylonitrile (AN) is a vinyl monomer used in the production of synthetic fibers, rubber and plastics. AN is acutely toxic but its mechanism of toxicity remains to be established. AN is metabolized to cyanide in vivo but cyanide production alone cannot explain acute AN toxicity. Previous work ... has shown that AN can alkylate highly reactive cysteine residues in proteins. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme involved in glycolysis, has a catalytically active cysteine 149 in its active site. ... AN irreversibly inhibits GAPDH with second-order rate constants, at pH 7.4, of 3.7 and 9.2 M(-1) s(-1) at 25 and 37 degrees C, respectively. A combination of matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF) and electrospray ionization-mass spectrometry-mass spectrometry (ESI-MS-MS) was used to show that AN inactivates GAPDH by covalently binding to cysteine 149 in the active site of the enzyme. Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and when coupled with the inhibition of mitochondrial ATP synthesis by the AN metabolite cyanide would result in metabolic arrest. The brain can withstand metabolic arrest for only a few minutes thus these combined actions may account for the acute toxicity of AN in vivo., The interaction of acrylonitrile (VCN) with rat blood has been investigated at the molecular level in an attempt to understand the possible mechanism of its toxicity. ... Up to a maximum of 94% of (14)C from VCN in erythrocytes was detected covalently bound to cytoplasmic and membrane proteins. ... Determination of specific activity showed that binding occurred more in vivo than in vitro which indicated that the VCN molecule was bioactivated inside erythrocytes. These results indicate that ... VCN, which binds to cytoplasmic and membrane proteins, may cause damage to red cells by mechanisms other than release of CN-., Acrylonitrile (AN) is an organic compound produced in large quantities by the chemical industry and is acutely toxic. One mechanism proposed to explain the toxicity of AN is metabolism by P450 into cyanide (CN). Although blood and brain levels of CN in rats following an LD90 dose of AN are consistent with acute toxicity, blocking CN formation with P450 inhibitors does not prevent lethality. Another mechanism implicated in toxicity is covalent binding of AN to cysteine residues in tissue proteins. Previous work ... has shown that AN can irreversibly inactivate the catalytically active cysteine-149 in glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and, when coupled to the inhibition of mitochondrial ATP synthesis by the AN metabolite CN, would result in metabolic arrest, particularly in brain. ... /Researchers/ measured the high energy metabolites phosphocreatine (PCr), ATP, ADP and AMP by HPLC and compared their levels in the brains of rats treated with an LD90 dose of AN, when respiration ceased, vs. controls. Two methods of rapid brain freezing in liquid nitrogen were used: funnel freezing (FF) and head immersion (HI). AN administration resulted in large decreases in PCr of 74% (FF) and 80% (HI) but relatively minor decreases in ATP of 5% (FF) and 21% (HI) and Energy Charge of 6% (FF) and 10% (HI). Thus, although substantial depletion of PCr was observed, possibly due to inhibition of creatine kinase by AN, we found no evidence that brain ATP is depleted when respiration ceases in AN-intoxicated rats., Acrylonitrile-induced adrenal necrosis is associated with the early depletion of adrenal glutathione and elevation of adrenal dopamine. These biochemical events could result in increased susceptibility to free radical-mediated lipid peroxidation which may play a role in pathogenesis of adrenal injury caused by acrylonitrile., Administered intraperitoneally to rats at a dose of 100 mg/kg bw, acrylonitrile inhibits non-competitively the activity of brain, kidney and liver cytochrome oxidase; when injected subcutaneously at a dose of 100-120 g/kg bw it decreases the ratio between oxidized and reduced nucleotides in the brain and blood; when given as an intravenous dose of 150 mg/kg bw, it reduces the content of glutathione in liver, lung, kidneys, adrenals and brain of rats.
Record name Acrylonitrile
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Impurities

The major impurity is water, which is usually present at a maximum of 0.5%., Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max.
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Product Name

Acrylonitrile

Color/Form

Clear, colorless liquid at room temperature, Colorless to pale-yellow liquid

CAS RN

107-13-1, 25014-41-9, 63908-52-1
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Melting Point

-116 °F (EPA, 1998), -83.51 °C, -84 °C, -116 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acrylonitrile
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Acrylonitrile
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